molecular formula C23H23NO5 B2585362 3-(4-isopropoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one CAS No. 938032-33-8

3-(4-isopropoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one

Cat. No.: B2585362
CAS No.: 938032-33-8
M. Wt: 393.439
InChI Key: LODIKMXJGIOCIT-UHFFFAOYSA-N
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Description

3-(4-Isopropoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one is a synthetic organic compound that belongs to the class of furochromenes. This compound is characterized by its complex structure, which includes a furochromene core, an isopropoxyphenyl group, and a methoxyethylamino substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-isopropoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

    Formation of the Furochromene Core: This step often involves the cyclization of a suitable precursor, such as a coumarin derivative, under acidic or basic conditions to form the furochromene ring system.

    Introduction of the Isopropoxyphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the furochromene core is reacted with an isopropoxybenzene derivative in the presence of a Lewis acid catalyst.

    Attachment of the Methoxyethylamino Group: This step typically involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the furochromene core with 2-methoxyethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Biological Activity

3-(4-isopropoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one is a synthetic organic compound belonging to the furochromene class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, featuring a furochromene core with an isopropoxyphenyl group and a methoxyethylamino substituent. Its molecular formula is C23H27NO5C_{23}H_{27}NO_{5}, with a molecular weight of approximately 397.47 g/mol.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC23H27NO5C_{23}H_{27}NO_{5}
Molecular Weight397.47 g/mol
CAS Number938032-33-8

Anticancer Activity

Research indicates that compounds within the furochromene family exhibit significant anticancer properties. For instance, studies have shown that derivatives of furo[3,2-c]coumarins can induce apoptosis in various cancer cell lines. In vitro assays demonstrated that this compound exhibited cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating moderate potency compared to standard chemotherapeutics .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The inhibition of these enzymes suggests potential use in treating inflammatory diseases .

Neuroprotective Effects

In addition to its anticancer and anti-inflammatory activities, this compound has been studied for neuroprotective effects. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is beneficial in conditions like Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurodegenerative disorders .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and neurotransmission, such as COX and AChE.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways, including the caspase cascade.
  • Antioxidant Activity : The presence of methoxy and amino groups enhances its ability to scavenge free radicals, contributing to its protective effects against oxidative stress .

Case Studies

  • Study on Anticancer Activity : A study conducted by researchers evaluated the efficacy of various furochromene derivatives on MCF-7 cells. The results indicated that compounds with similar structural motifs to this compound showed significant cytotoxicity with IC50 values ranging from 10 µM to 30 µM .
  • Neuroprotective Study : Another study assessed the neuroprotective properties of this compound using an animal model of Alzheimer's disease. The results indicated a marked improvement in cognitive function alongside reduced levels of AChE activity .

Properties

IUPAC Name

2-(2-methoxyethylamino)-3-(4-propan-2-yloxyphenyl)furo[3,2-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-14(2)27-16-10-8-15(9-11-16)19-20-21(29-22(19)24-12-13-26-3)17-6-4-5-7-18(17)28-23(20)25/h4-11,14,24H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODIKMXJGIOCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=C(OC3=C2C(=O)OC4=CC=CC=C43)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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